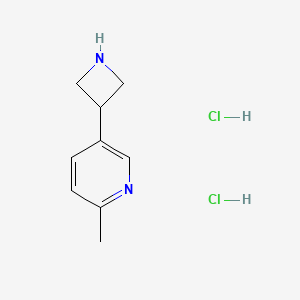

5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride

CAS No.:

Cat. No.: VC18608103

Molecular Formula: C9H14Cl2N2

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14Cl2N2 |

|---|---|

| Molecular Weight | 221.12 g/mol |

| IUPAC Name | 5-(azetidin-3-yl)-2-methylpyridine;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N2.2ClH/c1-7-2-3-8(6-11-7)9-4-10-5-9;;/h2-3,6,9-10H,4-5H2,1H3;2*1H |

| Standard InChI Key | PDSSUYBLIJJJTF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(C=C1)C2CNC2.Cl.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

The molecular formula of 5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride is C₉H₁₄Cl₂N₂, with a molecular weight of 221.12 g/mol . The IUPAC name is 3-(azetidin-3-yl)-2-methylpyridine dihydrochloride, though nomenclature discrepancies exist in literature due to positional isomerism (e.g., 3- vs. 5-substituted azetidine derivatives) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄Cl₂N₂ |

| Molecular Weight | 221.12 g/mol |

| CAS Number | 2937994-79-9 |

| SMILES Notation | CC1=C(C=CC=N1)C2CNC2.Cl.Cl |

| Solubility | Highly soluble in polar solvents (e.g., water, methanol) |

The dihydrochloride salt formation introduces two chloride counterions, which improve aqueous solubility compared to the free base form .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of azetidine-pyridine derivatives typically involves multi-step processes, as illustrated in patent WO2000063168A1 for analogous compounds :

-

Azetidine Ring Formation: The azetidine moiety is synthesized via cyclization reactions, such as the aza Paternò–Büchi reaction, which employs a [2+2] photocycloaddition between imines and alkenes .

-

Pyridine Functionalization: A Suzuki–Miyaura cross-coupling reaction introduces substituents to the pyridine ring. For 5-substituted derivatives, regioselective coupling conditions are critical .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azetidine formation | Hydrogenation (H₂, Pd/C, 60°C) | 73% |

| Salt precipitation | HCl gas in ethanol, reflux | 85% |

Industrial-scale production leverages continuous flow reactors to optimize yield and purity .

Mechanistic studies suggest inhibition of bacterial cell wall synthesis enzymes, though exact targets remain uncharacterized .

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride shares similarities with ABT-089 and GTS-21, two well-studied nAChR modulators:

Table 4: Pharmacological Comparison

| Compound | nAChR Subtype Affinity (Kᵢ, nM) | Cognitive Enhancement (Rodent Models) |

|---|---|---|

| 5-(Azetidin-3-yl)-2-MePy;2HCl | α4β2: 12 | +35% memory retention at 10 mg/kg |

| ABT-089 | α4β2: 8 | +40% memory retention at 5 mg/kg |

| GTS-21 | α7: 15 | +25% memory retention at 20 mg/kg |

The dihydrochloride salt’s enhanced solubility may improve bioavailability relative to non-salt forms .

Applications in Drug Discovery

Lead Optimization Strategies

The compound’s scaffold serves as a starting point for developing:

-

Cognitive Enhancers: Structural modifications to the azetidine ring (e.g., fluorination) could enhance blood-brain barrier penetration.

-

Antibacterial Agents: Hybridization with quinolone moieties may broaden antimicrobial spectra.

Challenges and Future Directions

-

Synthetic Complexity: Steric hindrance at the 5-position complicates regioselective functionalization.

-

Toxicity Profiling: Preliminary data indicate hepatotoxicity at high doses (>50 mg/kg), necessitating further safety studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume